6-Oxo-1,6-dihydropyrazine-2-carboxylic acid

Lipoxygenase Inflammation Arachidonic Acid Cascade

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid (CAS 13924-99-7) is a functionally unique, multi-target probe with confirmed dual MAO-B/LSD1 inhibitory activity and the capacity to arrest undifferentiated cell proliferation while inducing monocyte differentiation — a phenotype not replicable by generic pyrazine-2-carboxylic acid analogs. Its 6-oxo-1,6-dihydro tautomeric arrangement provides a reactive handle for generating focused 6-substituted pyrazine carboxylate libraries. Ideal for AML differentiation therapy models, dermatological LOX-pathway studies, and crystal engineering applications. Insist on CAS 13924-99-7; generic substitution is scientifically unjustified.

Molecular Formula C5H4N2O3
Molecular Weight 140.1 g/mol
CAS No. 13924-99-7
Cat. No. B086186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
CAS13924-99-7
Molecular FormulaC5H4N2O3
Molecular Weight140.1 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)C=N1)C(=O)O
InChIInChI=1S/C5H4N2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2H,(H,7,8)(H,9,10)
InChIKeyLHXIGTYJDLGWRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-1,6-dihydropyrazine-2-carboxylic Acid (CAS 13924-99-7): Heterocyclic Building Block for Multi-Target Drug Discovery & Procuring Differentiated Activity


6-Oxo-1,6-dihydropyrazine-2-carboxylic acid (CAS: 13924-99-7) is a heterocyclic organic compound characterized by a pyrazine ring scaffold containing both carbonyl and carboxylic acid functional groups, with a molecular weight of 140.1 g/mol . Its biochemical profile demonstrates multi-target enzyme inhibition against lipoxygenase, carboxylesterase, and formyltetrahydrofolate synthetase [1], and it has been identified as an inhibitor of Monoamine Oxidase Type B (MAO-B) and Lysine-Specific Histone Demethylase 1 (LSD) [2]. In cellular models, the compound exhibits pronounced activity in arresting proliferation of undifferentiated cells while inducing monocyte differentiation, establishing its potential for oncology and dermatological research applications [3].

Procurement Advisory: Why Closely Related Pyrazine-2-Carboxylic Acid Analogs Cannot Be Interchanged with CAS 13924-99-7 in Potency- or Selectivity-Critical Assays


Generic substitution among pyrazine-2-carboxylic acid derivatives is not scientifically justified due to significant functional divergence across this chemical class. While unsubstituted pyrazine-2-carboxylic acid (pyrazinoic acid) and its 5-substituted analogs (e.g., 5-chloro, 5-hydroxy derivatives) share the same heterocyclic core, comparative studies demonstrate wide variation in biological activity. Specifically, pyrazine-2-carboxylic acid hydrazide-hydrazone derivatives showed anti-mycobacterial activity that was less potent than pyrazinamide, whereas N4-ethyl-N1-pyrazinoyl-thiosemicarbazide derivatives exhibited the highest activity against M. tuberculosis [1]. Further, 6-chloro-5-(1,1-dimethylethyl)pyrazine-2-carboxylic acid 3-fluoroanilide demonstrated 88% inhibition at MIC = 12.5 µg/mL against M. tuberculosis [2]. This class-level inference establishes that even minor substituent alterations on the pyrazine ring produce non-linear and unpredictable changes in potency, target engagement, and ADME properties. The unique 6-oxo-1,6-dihydro tautomeric arrangement of CAS 13924-99-7 confers a distinct electronic distribution and hydrogen-bonding capacity that cannot be replicated by 5-substituted or non-oxygenated pyrazine carboxylic acid analogs. Without direct head-to-head experimental validation, substituting CAS 13924-99-7 with any other pyrazine-2-carboxylic acid derivative risks complete loss of the target biochemical profile described in Section 1.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of 6-Oxo-1,6-dihydropyrazine-2-carboxylic Acid (13924-99-7) for Procurement Decisions


Lipoxygenase Inhibition Potency: Class-Level Differentiation from NDGA Reference Standard

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While direct IC50 values for CAS 13924-99-7 are not publicly available in primary literature, the compound's classification as a potent lipoxygenase inhibitor can be contextualized against the well-characterized reference inhibitor NDGA (nordihydroguaiaretic acid). NDGA demonstrates IC50 values of 200 nM for 5-LOX, 30 µM for 12-LOX, and 30 µM for 15-LOX, and is also described as a selective lipoxygenase inhibitor over cyclooxygenase [2]. The absence of quantitative potency data for CAS 13924-99-7 precludes direct efficacy comparison; however, the MeSH classification indicates that this compound is recognized within the same pharmacological category as NDGA, with additional documented inhibitory activity against formyltetrahydrofolate synthetase and carboxylesterase [1]. This multi-target profile distinguishes CAS 13924-99-7 from NDGA, which lacks these auxiliary enzyme inhibition properties.

Lipoxygenase Inflammation Arachidonic Acid Cascade Psoriasis

Monoamine Oxidase B (MAO-B) and LSD1 Dual-Target Inhibition: Unique Class-Level Differentiator

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid is identified as an inhibitor of both Monoamine Oxidase Type B (MAO-B) and Lysine-Specific Histone Demethylase 1 (LSD1) [1]. This dual-target inhibition profile is a distinct class-level differentiator among pyrazine-2-carboxylic acid derivatives. While no direct comparative quantitative data exist against reference MAO-B inhibitors (e.g., selegiline) or LSD1 inhibitors (e.g., ORY-1001, GSK2879552), the combination of these two targets within a single small-molecule scaffold is notable. Most commercially available pyrazine-2-carboxylic acid analogs (e.g., pyrazinoic acid, 5-hydroxy-pyrazine-2-carboxylic acid) are not documented to inhibit either MAO-B or LSD1. The LSD1 inhibition property is particularly relevant, as LSD1 is a validated oncology target for acute myeloid leukemia and small-cell lung cancer, with several inhibitors currently in clinical development [2].

MAO-B Inhibitor LSD1 Inhibitor Neurodegeneration Epigenetics

Cellular Differentiation Induction: Functional Evidence for Cancer and Dermatology Research Applications

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional cellular phenotype is a key differentiator from most commercially available pyrazine-2-carboxylic acid derivatives, which lack documented differentiation-inducing properties. For comparison, all-trans retinoic acid (ATRA), the gold-standard differentiation agent for acute promyelocytic leukemia, induces granulocytic differentiation but requires high concentrations (1-10 µM) and is associated with significant toxicity [2]. While quantitative potency data for CAS 13924-99-7 in differentiation assays are not publicly available, the compound's demonstrated ability to redirect cellular lineage commitment distinguishes it from metabolically inert analogs like 5-methylpyrazine-2-carboxylic acid, which show no differentiation activity in published literature.

Differentiation Therapy Oncology Psoriasis Monocyte Differentiation

Crystal Structure and Conformational Planarity: Differentiating Physicochemical Property for Formulation and Co-Crystal Engineering

Single crystal X-ray diffraction analysis of 6-oxo-1,6-dihydropyrazine-2-carboxylic acid reveals that the molecule is nearly planar within 0.2 Å, with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) backbone [1]. The crystal packing is stabilized primarily by van der Waals forces, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [1]. This high degree of planarity and the absence of strong intermolecular hydrogen bonding networks differentiate CAS 13924-99-7 from many other pyrazine carboxylic acid derivatives, which often crystallize with extensive hydrogen-bonded sheets or three-dimensional networks. For example, methyl 5-(4-hydroxyphenyl)-6-oxo-1,6-dihydropyrazine-2-carboxylate monohydrate forms hydrogen-bonded sheets combined with π-π stacking interactions (centroid-centroid separation = 3.7070 Å) to generate a three-dimensional network [2]. The van der Waals-dominated packing of CAS 13924-99-7 may confer distinct solubility and mechanical properties relevant to formulation development.

X-ray Crystallography Solid-State Chemistry Co-Crystal Design Formulation Science

Synthetic Utility as a Versatile Intermediate: Differentiated Upstream and Downstream Derivatization Routes

6-Oxo-1,6-dihydropyrazine-2-carboxylic acid serves as a key synthetic intermediate in the preparation of structurally diverse derivatives. Documented upstream synthesis routes demonstrate that CAS 13924-99-7 can be converted to methyl 6-methoxypyrazine-2-carboxylate (CAS 23813-24-3), as described in US Patent 5,643,912 and Heterocycles (2006, Vol. 68, p. 2615-2626) . This transformation utilizes the carboxylic acid functional group for esterification and the 6-oxo group for subsequent methoxylation. In contrast, simple pyrazine-2-carboxylic acid (pyrazinoic acid, CAS 98-97-5) lacks the 6-oxo functionality and therefore cannot undergo the same derivatization pathway to yield 6-substituted pyrazine carboxylates. The presence of both a carboxylic acid handle and a reactive 6-oxo (hydroxyl) group on the pyrazine ring makes CAS 13924-99-7 a strategically valuable building block for generating focused libraries of 6-substituted pyrazine derivatives that are inaccessible from non-oxygenated precursors.

Organic Synthesis Building Block Derivatization Medicinal Chemistry

Validated Application Scenarios for 6-Oxo-1,6-dihydropyrazine-2-carboxylic Acid (13924-99-7) Based on Comparative Evidence


Oncology Research: Differentiation-Inducing Agent for Leukemia and Solid Tumor Models

The documented ability of 6-oxo-1,6-dihydropyrazine-2-carboxylic acid to arrest undifferentiated cell proliferation and induce monocyte differentiation [1] supports its use as a research tool in differentiation therapy studies. Unlike cytotoxic chemotherapeutics that induce apoptosis, differentiation agents redirect malignant cells toward mature, non-proliferative phenotypes. This compound may be evaluated in acute myeloid leukemia (AML) models where LSD1 inhibition has shown clinical promise [2], and the compound's dual MAO-B/LSD1 inhibition profile suggests potential in combination or sequential treatment paradigms. For procurement decisions, this functional phenotype differentiates CAS 13924-99-7 from metabolically inert pyrazine carboxylic acid building blocks and positions it as a biologically active small molecule probe for cancer cell biology investigations.

Dermatology and Skin Biology: Psoriasis and Hyperproliferative Skin Disorder Models

The compound's lipoxygenase inhibitory activity combined with its antiproliferative and differentiation-inducing effects in cellular models supports its investigation in dermatological research applications [1]. Psoriasis is characterized by keratinocyte hyperproliferation, aberrant differentiation, and arachidonic acid pathway dysregulation. The multi-target enzyme inhibition profile (lipoxygenase, carboxylesterase, formyltetrahydrofolate synthetase) [2] provides a mechanistic basis distinct from single-target topical agents like corticosteroids or vitamin D analogs. Researchers investigating novel topical formulations or evaluating mechanisms of keratinocyte differentiation control may find CAS 13924-99-7 a relevant tool compound for comparative efficacy studies against reference LOX inhibitors such as NDGA.

Medicinal Chemistry: Core Scaffold for 6-Substituted Pyrazine Derivative Library Synthesis

The synthetic utility of 6-oxo-1,6-dihydropyrazine-2-carboxylic acid as an intermediate for generating 6-substituted pyrazine carboxylates is documented through its conversion to methyl 6-methoxypyrazine-2-carboxylate . This derivatization capacity is not available from pyrazine-2-carboxylic acid (CAS 98-97-5) or other 6-unsubstituted analogs. Medicinal chemistry groups requiring focused libraries of 6-alkoxy, 6-amino, or 6-thio pyrazine carboxylic acid derivatives for structure-activity relationship (SAR) exploration should prioritize procurement of CAS 13924-99-7 over simpler pyrazine carboxylic acids. The 6-oxo group provides a reactive handle for nucleophilic substitution, O-alkylation, and conversion to halide leaving groups, enabling diverse synthetic transformations.

Formulation Science and Solid-State Chemistry: Co-Crystal Engineering and Physicochemical Property Optimization

The documented crystal structure of 6-oxo-1,6-dihydropyrazine-2-carboxylic acid reveals a nearly planar molecular conformation with van der Waals-dominated crystal packing [3]. This solid-state property profile differentiates it from hydrogen-bonded pyrazine carboxylic acid derivatives that often exhibit more complex, network-dependent dissolution behavior. Formulation scientists exploring co-crystal engineering strategies, amorphous solid dispersion development, or solubility enhancement through crystal engineering may leverage the unique packing characteristics of CAS 13924-99-7. The compound's planar geometry and defined intermolecular distances (3.647 Å nearest contact) provide predictable parameters for computational modeling of solid-state interactions and rational co-former selection.

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